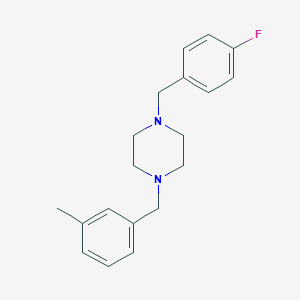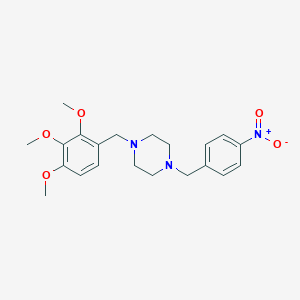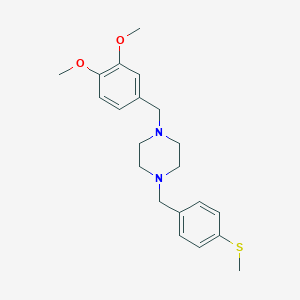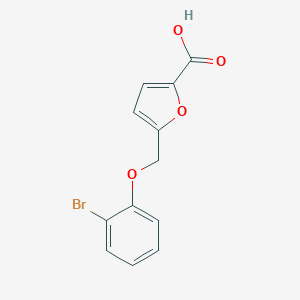
5-(2-Bromophenoxymethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenoxymethyl)furan-2-carboxylic acid (5-BPMF) is a synthetic organic compound with a range of applications in scientific research. It is a useful reagent in organic synthesis, particularly in the synthesis of biologically active compounds. 5-BPMF is also a useful tool for studying the mechanism of action of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
Furan derivatives, including compounds like “5-(2-Bromophenoxymethyl)furan-2-carboxylic acid”, are often explored for their potential pharmaceutical applications. For instance, they can be used in the synthesis of various pharmacologically active molecules. In recent studies, furan-containing compounds have been designed and synthesized as analogues to known drugs, such as nitrofurantoin, to explore their antibacterial activity .
Material Science
Furan derivatives are also significant in material science, particularly in the development of polymers. For example, 2,5-furandicarboxylic acid (FDCA) is a furan derivative that has been identified as a key renewable chemical for producing sustainable materials . While not directly related to “5-(2-Bromophenoxymethyl)furan-2-carboxylic acid”, this application highlights the potential of furan compounds in material synthesis.
Agrochemical Research
Furan derivatives have been investigated for use in agrochemicals. For example, furfural has been used as a nematocide . While “5-(2-Bromophenoxymethyl)furan-2-carboxylic acid” may not have been directly used for this purpose, its structural similarity suggests potential applications in this field.
Renewable Energy
The furan nucleus is central to many compounds considered as “sleeping giants” of renewable intermediate chemicals. These compounds offer routes for achieving sustainable energy supply and production of valuable chemicals .
Magnetic Materials
Some furan derivatives are used in the synthesis of single-molecule magnets. Although not directly related to “5-(2-Bromophenoxymethyl)furan-2-carboxylic acid”, this application demonstrates the versatility of furan compounds in creating advanced materials .
Propiedades
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPCWPVYKWBDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenoxymethyl)furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

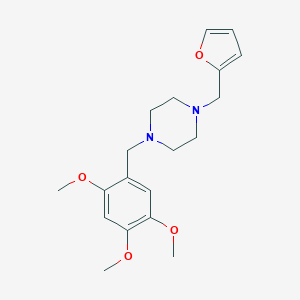
![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
![6-(2,3-Dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442330.png)

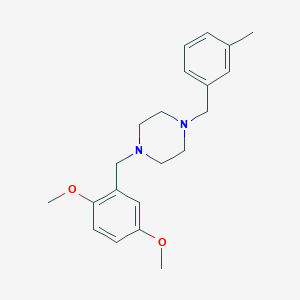
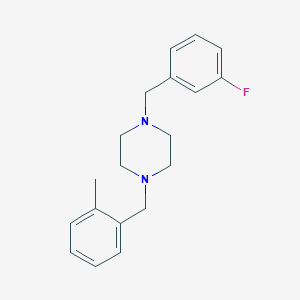

![9-Ethyl-3-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-ylmethyl]-9H-carbazole](/img/structure/B442340.png)
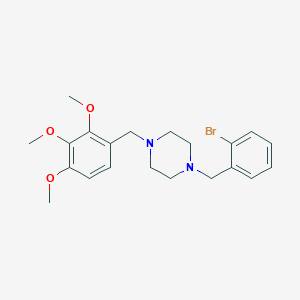
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
